3,6-Dibromo-2-chlorotoluene
CAS No.: 1000573-62-5
Cat. No.: VC7831494
Molecular Formula: C7H5Br2Cl
Molecular Weight: 284.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000573-62-5 |
|---|---|
| Molecular Formula | C7H5Br2Cl |
| Molecular Weight | 284.37 |
| IUPAC Name | 1,4-dibromo-2-chloro-3-methylbenzene |
| Standard InChI | InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
| Standard InChI Key | FTQQPQNDEZNBJI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1Cl)Br)Br |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3,6-Dibromo-2-chlorotoluene belongs to the class of dihalogenated toluenes, featuring bromine atoms at the 3- and 6-positions, a chlorine atom at the 2-position, and a methyl group at the 1-position of the benzene ring. This substitution pattern is confirmed by its IUPAC name, 1,4-dibromo-2-chloro-3-methylbenzene, and its SMILES notation (ClC1=C(C)C(=CC=C1Br)Br) . The molecule’s planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing halogens influence its electronic properties, making it a candidate for electrophilic substitution reactions.
Spectroscopic and Computational Data
Predicted physicochemical properties include a boiling point of 278.5±35.0 °C and a density of 1.895±0.06 g/cm³, as derived from QSAR modeling . Computational studies using tools like PubChem’s XLogP3-AA estimate a partition coefficient (logP) of ~4.7, indicating high lipophilicity, which aligns with its potential use in hydrophobic reaction environments . Crystallographic data remain limited, but analogous halogenated toluenes exhibit monoclinic crystal systems with halogen-halogen interactions stabilizing the lattice .
Synthetic Routes and Industrial Production
Industrial-Scale Manufacturing
Suppliers such as Oakwood Chemicals produce the compound at 95% purity, offering quantities from 250 mg to 100 g. Batch production typically involves column chromatography for purification, with GC-MS and NMR ensuring quality control . Fluorochem’s ambient storage recommendations (solid form, 95% purity) suggest stability under standard laboratory conditions, though prolonged exposure to moisture or light may necessitate inert atmosphere storage .
| Supplier | Purity | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| Oakwood Chemicals | 95% | 250 mg | $105 | 2021-12-16 |
| Oakwood Chemicals | 95% | 100 g | $4,995 | 2021-12-16 |
| Fluorochem | 95% | 1 g | $210 | 2025-01-01 |
Data aggregated from indicate a linear price scaling with quantity, reflecting synthesis and purification costs. Discontinued listings from CymitQuimica (Ref. 3D-AQB57362) highlight market fluctuations, though alternatives like 2-bromo-5-chlorotoluene remain accessible .
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine substituents in 3,6-dibromo-2-chlorotoluene serve as leaving groups in palladium-catalyzed reactions. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl structures, integral to ligand design in catalysis . Similarly, Buchwald-Hartwig amination may introduce amine functionalities for pharmaceutical intermediates .
Functional Group Transformations
Selective dehalogenation or further halogenation can tailor the compound’s reactivity. Reduction of bromine to hydrogen via catalytic hydrogenation (H₂/Pd-C) generates 2-chloro-3-methyltoluene, a precursor for surfactants . Conversely, iodination at vacant positions expands utility in radiopharmaceuticals .
Future Perspectives and Research Directions
Ongoing studies explore its utility in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where halogenated linkers enhance porosity and gas adsorption capacities . Advances in continuous-flow synthesis could reduce production costs, while computational modeling may predict novel reaction pathways for high-value derivatives .
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